Carbenicillin
Overview
Description
Carbenicillin is a broad-spectrum, semisynthetic penicillin derivative that belongs to the carboxypenicillin subgroup of the penicillins . It was discovered by scientists at Beecham and marketed under the trade name Pyopen . This compound is particularly notable for its activity against Gram-negative bacteria, including Pseudomonas aeruginosa, but has limited activity against Gram-positive bacteria . It is used primarily for the treatment of urinary tract infections and other infections caused by susceptible strains of bacteria .
Mechanism of Action
Target of Action
Carbenicillin, a broad-spectrum semisynthetic penicillin derivative , primarily targets the penicillin-sensitive transpeptidase C-terminal domain . This enzyme plays a crucial role in bacterial cell wall synthesis .
Mode of Action
This compound exerts its antibacterial activity by interfering with the final stage of bacterial cell wall synthesis . It acylates the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring . This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis .
Pharmacokinetics
This compound is rapidly absorbed after oral administration . Once absorbed, the ester is rapidly hydrolyzed to this compound plus indanol, and the released this compound is excreted in urine . The bioavailability of this compound is reported to be 30 to 40% , and it has a protein binding of 30 to 60% . The elimination half-life is approximately 1 hour , and 30 to 40% of the drug is excreted renally .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and multiplication . It has substantial in vitro activity against a variety of both gram-positive and gram-negative microorganisms . The most important aspect of its profile is its antipseudomonal and antiproteal activity . Because of the high urine levels obtained following administration, this compound has demonstrated clinical efficacy in urinary infections due to susceptible strains of various bacteria .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, this compound is more stable at lower pH than ampicillin . Additionally, the emergence of antimicrobial resistance can be influenced by the rate of environmental change . Understanding how these factors affect the efficacy and stability of this compound is crucial for optimizing its use in clinical settings.
Biochemical Analysis
Biochemical Properties
Carbenicillin plays a crucial role in biochemical reactions by inhibiting the synthesis of bacterial cell walls. It interacts with penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan synthesis . By binding to these proteins, this compound prevents the cross-linking of peptidoglycan strands, leading to cell lysis and death . Additionally, this compound is more stable than ampicillin and results in fewer satellite colonies on selection plates, making it a preferred selecting agent in molecular biology .
Cellular Effects
This compound exerts its effects on various types of cells by interfering with cell wall synthesis. In bacterial cells, it disrupts the integrity of the cell wall, leading to cell lysis and death . This disruption affects cellular processes such as cell signaling pathways, gene expression, and cellular metabolism. This compound’s impact on cell function is primarily due to its ability to inhibit the synthesis of peptidoglycan, a critical component of the bacterial cell wall .
Molecular Mechanism
The molecular mechanism of this compound involves the acylation of the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring . This inactivation of the enzyme prevents the formation of a cross-link between two linear peptidoglycan strands, inhibiting the third and final stage of bacterial cell wall synthesis . As a result, the bacterial cell wall becomes weak and unable to maintain its structural integrity, leading to cell lysis and death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is highly soluble in water and is acid-labile, meaning it can degrade in acidic environments . Studies have shown that the optical density (OD) values of bacterial cultures exposed to this compound decrease significantly after an incubation time of 60 minutes, indicating progressive cell lysis . Long-term effects on cellular function include the promotion of potassium loss at the distal convoluted tubule of the kidney, leading to hypokalemia .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound has demonstrated clinical efficacy in treating urinary infections caused by susceptible strains of bacteria . At high doses, this compound can cause bleeding and promote potassium loss, leading to hypokalemia . In animal models, the stability of aminoglycosides in the presence of this compound varies, with amikacin being the most stable .
Metabolic Pathways
This compound is involved in metabolic pathways that interfere with the final cell wall synthesis of susceptible bacteria . It acylates the penicillin-sensitive transpeptidase C-terminal domain, preventing the formation of cross-links between peptidoglycan strands . This inhibition disrupts the bacterial cell wall synthesis pathway, leading to cell lysis and death .
Transport and Distribution
This compound is transported and distributed within cells and tissues through renal excretion . It has a bioavailability of 30 to 40% and a protein binding rate of 30 to 60% . This compound’s distribution within the body is influenced by its ability to resist degradation by beta-lactamase enzymes and its stability in acidic environments .
Subcellular Localization
This compound’s subcellular localization is primarily within the bacterial cell wall, where it exerts its bactericidal effects . It targets penicillin-binding proteins involved in peptidoglycan synthesis, leading to the inhibition of cell wall formation and subsequent cell lysis . The localization of this compound within the cell wall is critical for its activity and function as an antibiotic .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbenicillin is synthesized through the acylation of 6-aminopenicillanic acid with phenylmalonic acid . The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of phenylmalonic acid and the amino group of 6-aminopenicillanic acid .
Industrial Production Methods: In industrial settings, this compound is produced by fermenting Penicillium chrysogenum to obtain 6-aminopenicillanic acid, which is then chemically modified to produce this compound . The process involves several purification steps to ensure the final product is of high purity and suitable for medical use .
Chemical Reactions Analysis
Types of Reactions: Carbenicillin undergoes several types of chemical reactions, including:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common in biological systems.
Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles that attack the beta-lactam ring.
Common Reagents and Conditions:
Beta-lactamase enzymes: These enzymes catalyze the hydrolysis of the beta-lactam ring.
Oxidizing and reducing agents: Various chemical agents can induce oxidation and reduction reactions.
Major Products Formed:
Hydrolysis products: The primary product of hydrolysis is penicilloic acid, which is inactive as an antibiotic.
Oxidation and reduction products: These reactions can produce various oxidized or reduced forms of this compound, although these are not typically relevant in clinical settings.
Scientific Research Applications
Carbenicillin has a wide range of applications in scientific research, including:
Molecular Biology: this compound is used as a selective agent in molecular biology experiments to select for bacteria that carry plasmids with this compound resistance genes.
Microbiology: It is used to study the mechanisms of bacterial resistance and the effects of beta-lactam antibiotics on bacterial cell wall synthesis.
Comparison with Similar Compounds
Ampicillin: Another semisynthetic penicillin with a broader spectrum of activity against Gram-positive bacteria.
Methicillin: A beta-lactam antibiotic that is resistant to beta-lactamase enzymes but has limited activity against Gram-negative bacteria.
Uniqueness of Carbenicillin: this compound is unique in its strong activity against Pseudomonas aeruginosa and other Gram-negative bacteria, making it particularly valuable in treating infections caused by these organisms . Its susceptibility to beta-lactamase enzymes, however, limits its effectiveness against beta-lactamase-producing bacteria .
Properties
IUPAC Name |
(2S,5R,6R)-6-[(2-carboxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-17(2)11(16(24)25)19-13(21)10(14(19)26-17)18-12(20)9(15(22)23)8-6-4-3-5-7-8/h3-7,9-11,14H,1-2H3,(H,18,20)(H,22,23)(H,24,25)/t9?,10-,11+,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPNZSSZRUTDAP-UWFZAAFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4800-94-6 (di-hydrochloride salt) | |
Record name | Carbenicillin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004697363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6048464 | |
Record name | Carbenicillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Carbenicillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014717 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
WHITE TO OFF-WHITE, CRYSTALLINE POWDER; BITTER TASTE; HYGROSCOPIC; ODORLESS; PKA1: 2.76; PKA2: 3.5; SPECIFIC OPTICAL ROTATION: +175 TO +185 DEG; 1 G SOL IN 1.2 ML WATER, 25 ML ALCOHOL; SOL IN METHANOL, DIL ALKALI, DIL ACID; INSOL IN ACETONE, CHLOROFORM, ETHER /DISODIUM/, 3.90e-01 g/L | |
Record name | Carbenicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00578 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CARBENICILLIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3020 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Carbenicillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014717 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Free carbenicillin is the predominant pharmacologically active fraction of the salt. Carbenicillin exerts its antibacterial activity by interference with final cell wall synthesis of susceptible bacteria. Penicillins acylate the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring. This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that carbenicillin interferes with an autolysin inhibitor., The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/, Bactericidal; inhibit bacterial cell wall synthesis. Action is dependent on the ability of penicillins to reach and bind penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Penicillin-binding proteins (which include transpeptidases, carboxypeptidases, and endopeptidases) are enzymes that are involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Penicillins bind to, and inactivate, penicillin-binding proteins, resulting in the weakening of the bacterial cell wall and lysis. /Penicillins/ | |
Record name | Carbenicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00578 | |
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Record name | CARBENICILLIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3020 | |
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CAS No. |
4697-36-3 | |
Record name | Carbenicillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4697-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Carbenicillin [INN:BAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004697363 | |
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Record name | Carbenicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00578 | |
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Record name | Carbenicillin | |
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Record name | Carbenicillin | |
Source | European Chemicals Agency (ECHA) | |
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Record name | CARBENICILLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G42ZU72N5G | |
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Record name | CARBENICILLIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3020 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Carbenicillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014717 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does carbenicillin exert its antibacterial effect?
A1: this compound, like other β-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) located on the bacterial cytoplasmic membrane. [, , ] This binding interferes with the transpeptidation reaction, preventing the cross-linking of peptidoglycans, essential components of the bacterial cell wall. [] This ultimately leads to cell lysis and bacterial death.
Q2: What is the molecular structure of this compound?
A2: this compound has the following structural characteristics:
Q3: How stable is this compound under different conditions?
A3: this compound exhibits varying stability depending on the pH and formulation. In acidic conditions (e.g., gastric acid), this compound undergoes degradation, making oral administration challenging. [] This has led to the development of acid-stable prodrugs like indanyl this compound. [, ] At pH 7.0 and 37°C, the predicted half-lives for this compound production from its prodrugs, indanyl this compound and this compound phenyl sodium, are 17 hours and 8.5 hours, respectively. [] β-Lactams of these prodrugs are significantly more stable than this compound disodium at lower pH values. []
Q4: Are there any compatibility issues with this compound and other drugs?
A4: Yes, this compound has been shown to inactivate aminoglycoside antibiotics (e.g., gentamicin, tobramycin, amikacin) both in vitro and in patients with renal failure. [, ] This inactivation is time and concentration-dependent. [] Therefore, careful dose adjustments and serum level monitoring are crucial when administering this compound alongside aminoglycosides.
Q5: How is this compound absorbed and distributed in the body?
A5: this compound is not well absorbed orally due to its susceptibility to degradation by gastric acid. [] Intravenous administration achieves high serum levels, but these decline rapidly due to renal excretion. [] this compound's distribution into the cerebrospinal fluid is limited, reaching levels around 15% of serum concentrations. [] Probenecid can increase serum levels by interfering with renal excretion. [] In patients with renal impairment, serum levels persist for longer durations. [, ]
Q6: Has this compound been tested in clinical settings?
A6: Yes, multiple clinical studies have evaluated this compound's efficacy. For example, a study examined its use in patients with cystic fibrosis experiencing pulmonary Pseudomonas infections. [] While this compound successfully eliminated Pseudomonas in some patients, recolonization occurred later. [] Other studies assessed its efficacy in treating urinary tract infections [] and in combination with gentamicin for various infections in patients with leukemia and marrow aplasia. []
Q7: What are the known mechanisms of resistance to this compound?
A7: Pseudomonas aeruginosa can develop resistance to this compound through various mechanisms. One major contributor is the production of β-lactamases, enzymes that hydrolyze the β-lactam ring of this compound, rendering it inactive. [, , ] Additionally, alterations in PBPs can decrease their affinity for this compound, making the bacteria less susceptible. [] Reduced permeability of the outer membrane, hindering this compound's entry into the bacterial cell, is another resistance mechanism. []
Q8: Are there any strategies to improve the delivery of this compound to specific sites of infection?
A8: While the provided research doesn't directly address targeted drug delivery strategies for this compound, it does mention the development of prodrugs like indanyl this compound to enhance oral absorption. [, ] By improving acid stability, these prodrugs aim to overcome the limitations of this compound's degradation in the stomach, potentially enhancing its delivery to the urinary tract for treating infections.
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